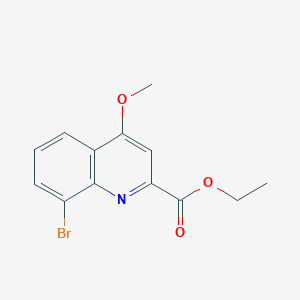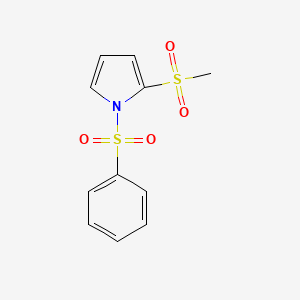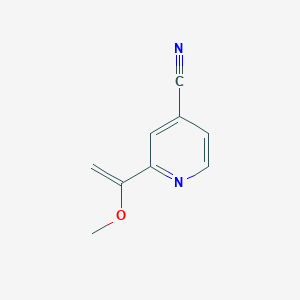
2-((2-Cyanoethyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Cyanoethyl)amino)butanoic acid is an organic compound with the chemical formula C7H12N2O2. It is a derivative of butanoic acid, featuring a cyanoethyl group attached to the amino group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)amino)butanoic acid typically involves the reaction of butanoic acid derivatives with cyanoethylamine. One common method includes the following steps:
Starting Materials: Butanoic acid and cyanoethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. Continuous monitoring and automation ensure consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Cyanoethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Applications De Recherche Scientifique
2-((2-Cyanoethyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-Cyanoethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can participate in various biochemical reactions, influencing the activity of the compound. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobutanoic acid: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
2-(2-Aminoethyl)amino)butanoic acid: Contains an additional amino group, altering its chemical properties and reactivity.
Uniqueness
This structural feature differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-(2-cyanoethylamino)butanoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-2-6(7(10)11)9-5-3-4-8/h6,9H,2-3,5H2,1H3,(H,10,11) |
Clé InChI |
HWXWXYUQFNCZAY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)

![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)

![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)




![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)



